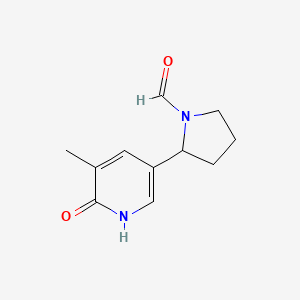

2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring fused to a substituted pyridine moiety. The pyrrolidine ring is functionalized with a carbaldehyde group at the 1-position, while the pyridine ring contains a hydroxyl group at the 6-position and a methyl group at the 5-position. The carbaldehyde group may confer reactivity for further derivatization, while the hydroxyl and methyl substituents likely influence solubility and lipophilicity.

Propriétés

Formule moléculaire |

C11H14N2O2 |

|---|---|

Poids moléculaire |

206.24 g/mol |

Nom IUPAC |

2-(5-methyl-6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C11H14N2O2/c1-8-5-9(6-12-11(8)15)10-3-2-4-13(10)7-14/h5-7,10H,2-4H2,1H3,(H,12,15) |

Clé InChI |

WDIOIKDMHNTGQM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CNC1=O)C2CCCN2C=O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 2-(6-Hydroxy-5-méthylpyridin-3-yl)pyrrolidine-1-carbaldéhyde implique généralement la construction du cycle pyrrolidine suivie de la liaison du groupement pyridine. Une méthode courante implique la réaction d'un dérivé de pyridine avec un précurseur de pyrrolidine dans des conditions spécifiques pour former le composé souhaité .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui assurent un rendement et une pureté élevés. Ceci comprend souvent l'utilisation de catalyseurs et de milieux réactionnels contrôlés pour faciliter la formation du composé à plus grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-(6-Hydroxy-5-méthylpyridin-3-yl)pyrrolidine-1-carbaldéhyde peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé pour former un acide carboxylique.

Réduction : Le groupe aldéhyde peut être réduit pour former un alcool.

Substitution : Le groupe hydroxyle sur le cycle pyridine peut participer à des réactions de substitution.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que des halogènes ou d'autres électrophiles en conditions acides ou basiques.

Principaux produits :

Oxydation : Formation de l'acide 2-(6-Hydroxy-5-méthylpyridin-3-yl)pyrrolidine-1-carboxylique.

Réduction : Formation du 2-(6-Hydroxy-5-méthylpyridin-3-yl)pyrrolidine-1-méthanol.

Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

Le 2-(6-Hydroxy-5-méthylpyridin-3-yl)pyrrolidine-1-carbaldéhyde a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action du 2-(6-Hydroxy-5-méthylpyridin-3-yl)pyrrolidine-1-carbaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrrolidine et le groupement pyridine lui permettent de se lier aux protéines et aux enzymes, inhibant potentiellement leur activité ou modifiant leur fonction. Cette interaction peut affecter diverses voies biologiques, conduisant aux effets observés du composé .

Composés similaires :

Pyrrolidin-2-one : Un autre dérivé de pyrrolidine avec des groupes fonctionnels différents.

Pyrrolidine-2,5-dione : Connu pour son activité biologique et utilisé en chimie médicinale.

Prolinol : Un dérivé de pyrrolidine avec des groupes hydroxyles, utilisé dans diverses réactions chimiques.

Unicité : Le 2-(6-Hydroxy-5-méthylpyridin-3-yl)pyrrolidine-1-carbaldéhyde est unique en raison de la présence à la fois d'un groupe hydroxyle et d'un groupe aldéhyde, qui offrent une réactivité distincte et un potentiel pour des applications diverses. Sa structure permet des interactions spécifiques avec les cibles biologiques, ce qui en fait un composé précieux en recherche et développement .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceuticals aimed at treating conditions such as cancer, inflammation, and neurological disorders.

Case Study: Anticancer Activity

A study focused on the synthesis of pyrrolidine derivatives highlighted the anticancer properties of compounds related to 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde. The derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrrolidine framework can enhance bioactivity .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, making it a versatile intermediate for creating complex molecules.

Synthesis Pathways

The synthesis typically involves multi-step organic reactions, including:

- Oxidation : Converting the aldehyde group to carboxylic acids.

- Reduction : Transforming the aldehyde to primary alcohols.

- Substitution Reactions : The amino group can engage in nucleophilic substitutions to yield diverse derivatives .

Biological Research

In biological studies, 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has been evaluated for its interactions with enzymes and proteins. Its ability to alter enzyme activity makes it a valuable tool in biochemical assays.

Enzyme Interaction Studies

Research has shown that this compound can modulate enzyme activity, providing insights into its mechanism of action in biological systems. Such studies are crucial for understanding its potential therapeutic applications .

Potential Applications in Industry

The compound's properties make it suitable for use in pharmaceutical testing and development. As a high-quality reference standard, it aids in the validation of analytical methods used in drug development processes.

Mécanisme D'action

The mechanism of action of 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and pyridine moiety allow it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties of 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde, we compare it with structurally related compounds from the provided evidence (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

Core Heterocycles: The target compound and the pivalamide derivative in share pyridine-pyrrolidine hybrid structures, whereas NCL195 (pyrimidine) and NAT-1/NAT-2 (thiazolidinone) feature distinct cores.

Substituent Effects :

- The 6-hydroxy-5-methylpyridine group in the target compound contrasts with the 2-chloro-6-pyrrolidinylmethyl substitution in ’s compound. The hydroxyl group likely improves aqueous solubility compared to the chloro substituent, which may enhance membrane permeability but reduce polarity .

- The pyrrolidine-1-carbaldehyde group distinguishes the target from ’s pyrrolidinylmethyl-pivalamide structure. The carbaldehyde’s electrophilic nature offers a reactive handle for covalent inhibitor design, whereas the pivalamide group confers metabolic stability .

Functional Group Diversity: NCL195’s hydrazinyl-benzylidene groups () suggest metal coordination or π-π stacking capabilities, absent in the target compound. Similarly, NAT-1/NAT-2’s thiazolidinone and nicotinamide moieties () imply divergent biological targets, such as oxidoreductases or nuclear receptors .

Biological Implications :

- While direct activity data for the target compound are unavailable, structural analogs highlight trade-offs between solubility (hydroxyl), reactivity (carbaldehyde), and stability (methyl/chloro). For example, NAT-2’s tert-butyl-hydroxyphenyl group () exemplifies how bulky substituents can enhance antioxidant activity but limit bioavailability—a consideration for optimizing the target compound’s derivatives .

Activité Biologique

2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a pyrrolidine derivative featuring a hydroxymethylpyridine moiety. This compound has garnered interest for its potential biological activities, which may include antiviral, anti-inflammatory, and antibacterial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is with a molecular weight of approximately 206.24 g/mol. The structural components include:

- A pyrrolidine ring , which is a five-membered nitrogen-containing ring.

- An aldehyde functional group at the first position.

- Hydroxyl and methyl groups on the pyridine ring, influencing its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation reactions involving pyrrolidine and substituted pyridines.

- Reduction processes to modify existing aldehyde or ketone functionalities.

Antiviral Activity

Research indicates that compounds similar to 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde exhibit antiviral properties. For instance, derivatives containing β-amino acid moieties have shown effectiveness against viruses such as HSV-1 (Herpes Simplex Virus Type 1) and tobacco mosaic virus . Specific studies have demonstrated that certain structural modifications enhance antiviral efficacy, suggesting that further exploration of this compound could yield similar results.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been noted in studies focusing on related heterocyclic derivatives. These compounds were evaluated for their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . The presence of hydroxyl groups in the structure may contribute to these effects by modulating signaling pathways.

Antibacterial Activity

Preliminary studies suggest that 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde may possess antibacterial properties. Compounds with similar structures have been tested against various bacterial strains, showing varying degrees of inhibition . The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.